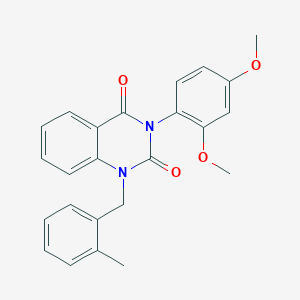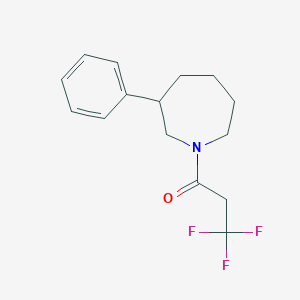
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one
カタログ番号 B2814886
CAS番号:
2034472-60-9
分子量: 285.31
InChIキー: IVFAPUGQSQAVMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one” is a chemical compound. Based on its name, it contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the phenyl group, and the azepane ring. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The trifluoromethyl group is generally quite stable but can be reactive under certain conditions. The phenyl group might participate in electrophilic aromatic substitution reactions, and the azepane ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the trifluoromethyl group, the phenyl group, and the azepane ring .科学的研究の応用
Fluorinated Compounds in Organic Synthesis
- Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and other synthetic applications due to its high protonating power and low nucleophilicity. This makes it a valuable reagent for generating cationic species from organic molecules, which can be detected and studied using spectral methods. Its application spans across the synthesis of new organic compounds, highlighting the importance of fluorinated reagents in enhancing reaction efficiency and simplicity (Kazakova & Vasilyev, 2017).
Fluorinated Compounds in Environmental Science
- Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals, which include fluorinated moieties, are widely used in industrial and commercial applications. Research into their environmental biodegradability, particularly through microbial action, is crucial for understanding the fate of these persistent compounds. Studies focusing on fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives offer insights into microbial degradation pathways, half-lives, and potential environmental impacts (Liu & Avendaño, 2013).
Fluorinated Compounds in Drug Design
- Trifluoromethyl Substituent in Antitubercular Drug Design : The trifluoromethyl group is a common pharmacophore in antitubercular research, used to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The addition of a trifluoromethyl group to anti-tuberculosis agents has been shown to improve their potency, showcasing the strategic role of fluorinated groups in enhancing drug efficacy and properties (Thomas, 1969).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,3,3-trifluoro-1-(3-phenylazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)10-14(20)19-9-5-4-8-13(11-19)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFAPUGQSQAVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
1457-48-3
N-(3-Chlorobenzyl)piperidine-4-amine dihydrochloride
1233955-84-4



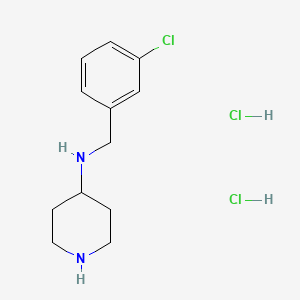
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)
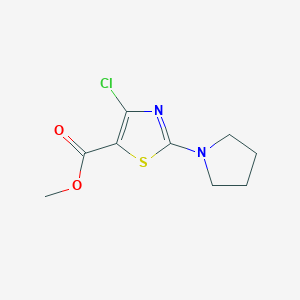
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
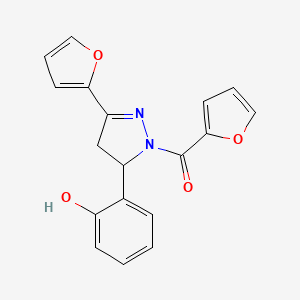
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)

![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)
